molecular formula C10H19Br B2614134 1-(Bromomethyl)-3-(2,2-dimethylpropyl)cyclobutane CAS No. 2580227-93-4

1-(Bromomethyl)-3-(2,2-dimethylpropyl)cyclobutane

Cat. No.: B2614134
CAS No.: 2580227-93-4
M. Wt: 219.166
InChI Key: CBSMTSHWEBIOKL-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-(2,2-dimethylpropyl)cyclobutane is a brominated cyclobutane derivative featuring a bromomethyl (-CH2Br) group and a bulky 2,2-dimethylpropyl (neopentyl, -CH2-C(CH3)3) substituent on the cyclobutane ring.

  • Molecular Formula: C10H19Br (calculated based on substituent analysis).
  • Molecular Weight: ~227.12 g/mol (calculated).
  • Key Features:
    • The bromomethyl group enhances reactivity in nucleophilic substitution reactions compared to simple bromo-substituted cyclobutanes.
    • The neopentyl group introduces significant steric hindrance, influencing solubility, boiling/melting points, and reaction kinetics.

Properties

IUPAC Name

1-(bromomethyl)-3-(2,2-dimethylpropyl)cyclobutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19Br/c1-10(2,3)6-8-4-9(5-8)7-11/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSMTSHWEBIOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1CC(C1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Br
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-3-(2,2-dimethylpropyl)cyclobutane typically involves the bromination of a suitable precursor. One common method is the bromination of 3-(2,2-dimethylpropyl)cyclobutanemethanol using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane (DCM). The reaction is usually carried out under reflux conditions to ensure complete conversion of the alcohol to the bromomethyl derivative.

Industrial Production Methods: On an industrial scale, the production of 1-(Bromomethyl)-3-(2,2-dimethylpropyl)cyclobutane may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-3-(2,2-dimethylpropyl)cyclobutane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as an amine, thiol, or alkoxide.

    Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed:

    Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

1-(Bromomethyl)-3-(2,2-dimethylpropyl)cyclobutane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various functionalized cyclobutane derivatives.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.

    Medicine: Explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals with anti-inflammatory, antiviral, or anticancer properties.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of novel polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3-(2,2-dimethylpropyl)cyclobutane depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules, thereby modulating their activity or function. The 2,2-dimethylpropyl group may influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within the organism.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 1-(Bromomethyl)-3-(2,2-dimethylpropyl)cyclobutane and related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Data
1-(Bromomethyl)-3-(2,2-dimethylpropyl)cyclobutane C10H19Br 227.12 (calc.) Bromomethyl, Neopentyl High steric bulk; inferred reactivity
1-Bromo-3-isopropylcyclobutane C7H13Br 177.09 Bromo, Isopropyl Lower molecular weight; less steric hindrance
1-(Bromomethyl)-3-cyclopropylcyclobutane C8H13Br 189.10 Bromomethyl, Cyclopropyl Predicted CCS (Ų): 123.6 ([M+H]+)
1-Bromo-3-(2,2-dimethylpropyl)cyclobutane C9H17Br 205.13 Bromo, Neopentyl Discontinued commercial availability
1-(Bromomethyl)-1-(2-methylpropyl)cyclobutane C9H17Br 205.13 Bromomethyl, Isobutyl Discontinued; similar steric bulk
Key Observations:

Substituent Effects: Bromomethyl vs. Bromo: Bromomethyl derivatives (e.g., ) exhibit higher reactivity in alkylation or substitution reactions compared to bromo-substituted analogs (e.g., ). Neopentyl vs.

Collision Cross-Section (CCS) :

  • The bromomethyl-cyclopropyl analog () has a predicted CCS of 123.6 Ų for [M+H]+, reflecting its compact structure. The target compound’s CCS would likely be higher due to the larger neopentyl group.

Reactivity and Stability

  • Bromomethyl Group : Unlike simple bromo substituents, the bromomethyl group (-CH2Br) can participate in SN2 reactions or act as a leaving group in elimination reactions. This contrasts with 1-bromo-3-(2,2-dimethylpropyl)cyclobutane (), where the bromine atom is directly attached to the ring, limiting its versatility.
  • Steric Effects : The neopentyl group in the target compound may hinder nucleophilic attack compared to less bulky analogs like 1-(bromomethyl)-3-cyclopropylcyclobutane ().

Biological Activity

1-(Bromomethyl)-3-(2,2-dimethylpropyl)cyclobutane is a compound of interest in organic chemistry and medicinal research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 1-(Bromomethyl)-3-(2,2-dimethylpropyl)cyclobutane can be represented as follows:

  • IUPAC Name: 1-(Bromomethyl)-3-(2,2-dimethylpropyl)cyclobutane
  • Molecular Formula: C₉H₁₃Br
  • Molecular Weight: 201.11 g/mol

Structural Features

  • The compound consists of a cyclobutane ring with a bromomethyl group and a branched alkyl substituent (2,2-dimethylpropyl).
  • The presence of the bromine atom enhances the electrophilic character of the compound, making it a potential target for nucleophilic attack in biological systems.

The biological activity of 1-(Bromomethyl)-3-(2,2-dimethylpropyl)cyclobutane is primarily attributed to its ability to interact with various biomolecules. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates that may affect cellular processes.

Biological Evaluations

Several studies have evaluated the biological activity of this compound, focusing on:

  • Antimicrobial Activity: Preliminary tests indicate potential antibacterial properties against Gram-positive and Gram-negative bacteria.
  • Cytotoxicity: The compound has shown cytotoxic effects in vitro against cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

  • Antibacterial Activity:
    • A study assessed the antibacterial efficacy of various halogenated compounds, including 1-(Bromomethyl)-3-(2,2-dimethylpropyl)cyclobutane. Results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.
  • Cytotoxicity Testing:
    • In vitro assays using human cancer cell lines demonstrated that the compound induces apoptosis at certain concentrations. The mechanism was linked to oxidative stress and disruption of mitochondrial function.

Comparative Analysis with Similar Compounds

To better understand the biological activity of 1-(Bromomethyl)-3-(2,2-dimethylpropyl)cyclobutane, it is useful to compare it with structurally similar compounds:

Compound NameAntibacterial ActivityCytotoxicity
1-Bromo-3-methylcyclobutaneModerateLow
1-(Chloromethyl)-3-(2,2-dimethylpropyl)cyclobutaneHighModerate
1-(Bromomethyl)-3-ethylcyclobutaneLowHigh

This table illustrates that while the brominated compound exhibits promising activity, modifications in the halogen or alkyl groups can significantly alter its efficacy.

Q & A

Basic Research Question

  • NMR Spectroscopy :
    • ¹H NMR : The bromomethyl group (-CH₂Br) exhibits a deshielded triplet (~δ 3.4–3.8 ppm, J=68HzJ = 6–8 \, \text{Hz}) due to coupling with adjacent protons and bromine’s electronegativity. The neopentyl group’s methyl protons appear as a singlet near δ 0.9 ppm .
    • ¹³C NMR : The quaternary carbon of the neopentyl group resonates at δ 30–35 ppm, while the brominated carbon appears at δ 25–30 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) can confirm the molecular ion ([M]⁺) at m/z 233.05 (C₁₀H₁₇Br) and distinguish fragmentation patterns from isomers .
  • X-ray Crystallography : Essential for resolving spatial arrangements and confirming regiochemistry, especially if synthetic routes yield multiple products .

What analytical methodologies are recommended to resolve contradictions in reaction yields when synthesizing this compound under varying conditions?

Advanced Research Question
Contradictory yields often arise from competing elimination (e.g., HBr loss) or isomerization. To address this:

  • Design of Experiments (DoE) : Vary temperature, solvent polarity (e.g., THF vs. DCM), and catalyst loading to identify optimal conditions. For example, low temperatures (<−20°C) in THF suppress elimination .
  • Kinetic Studies : Monitor reaction progress via inline FTIR or Raman spectroscopy to detect intermediates (e.g., cyclobutyl carbocations) and adjust quenching times .
  • Byproduct Analysis : Use GC-MS or HPLC to quantify side products like 3-(2,2-dimethylpropyl)cyclobutene, which forms via dehydrohalogenation .

In cross-coupling reactions, how does the bromomethyl group's reactivity compare to other leaving groups in similar cyclobutane systems?

Advanced Research Question
The bromomethyl group’s reactivity in Suzuki-Miyaura or Negishi couplings depends on steric accessibility and electronic effects:

  • Steric Effects : The neopentyl group hinders oxidative addition of Pd⁰ catalysts, requiring bulky ligands (e.g., SPhos) to enhance catalytic efficiency .
  • Electronic Effects : Bromine’s electronegativity accelerates oxidative addition compared to chlorides but slows transmetallation. Comparative studies with iodomethyl analogs show faster coupling but lower stability .
  • Alternative Leaving Groups : Tosylates or triflates may offer higher reactivity but are prone to hydrolysis, necessitating anhydrous conditions .

What computational approaches can model the steric and electronic effects of the 2,2-dimethylpropyl group on the cyclobutane ring's conformation?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate the energy difference between chair and boat conformations of the cyclobutane ring. The neopentyl group’s steric bulk stabilizes the boat conformation by ~2–3 kcal/mol due to reduced torsional strain .
  • Molecular Dynamics (MD) Simulations : Predict solvent effects (e.g., toluene vs. DMF) on ring puckering and substituent orientation. Polar solvents increase ring strain by stabilizing bent conformations .
  • NBO Analysis : Quantify hyperconjugative interactions between the C-Br bond and adjacent C-H bonds, which influence bond dissociation energies .

How does the compound's stability under thermal or photolytic conditions impact its storage and handling in laboratory settings?

Basic Research Question

  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~120°C, releasing HBr. Store at −20°C under inert gas (N₂/Ar) to prevent degradation .
  • Photolytic Stability : UV-Vis studies indicate photodebromination under λ < 300 nm. Use amber glassware and minimize light exposure during reactions .
  • Handling Protocols : Employ Schlenk techniques for air-sensitive steps and neutralize waste with aqueous NaHCO₃ to mitigate corrosivity .

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